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molecular formula C8H5N3S B8567342 5-Cyanomethylbenz-2,1,3-thiadiazole

5-Cyanomethylbenz-2,1,3-thiadiazole

Cat. No. B8567342
M. Wt: 175.21 g/mol
InChI Key: MNULSBSCAPAZMV-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

Dimethyl sulfate (1.07 ml, 11.3 mmol) was added dropwise, while maintaining the mixture temperature below 40° C., to a solution of amine (a) (2.6 g 11.3 mmol) in ethanol (3 ml). The thick mixture was diluted with water (15 ml) then triethylamine (1.13 ml) was added and the mixture heated for 2 hours on a water bath. After cooling the mixture was extracted with diethyl ether. The organic phase was dried over magnesium sulfate, concentrated to dryness and the residue was chromatographed on silica eluting with heptane-ethyl acetate (3-1) to give the product (1.16 g, 66%).
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
S(OC)(OC)(=O)=O.[N:8]1S[N:11]=[C:10]2[CH:13]=[C:14](CC#N)[CH:15]=[CH:16][C:9]=12.C(N([CH2:25][CH3:26])CC)C.[CH2:27](O)[CH3:28]>O>[CH:27]([C:25]1[CH:26]=[N:8][C:9]2[C:10](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1)=[CH2:28]

Inputs

Step One
Name
Quantity
1.07 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
N1=C2C(=NS1)C=C(C=C2)CC#N
Step Three
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the mixture temperature below 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for 2 hours on a water bath
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica eluting with heptane-ethyl acetate (3-1)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=NC2=CC=CC=C2N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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